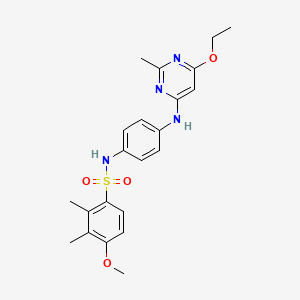
5-Bromo-4-morpholin-4-ylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Bromo-4-morpholin-4-ylpyrimidin-2-amine is a derivative of pyrimidine, which is a class of nitrogen-containing heterocyclic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of applications in pharmaceutical and chemical fields. The presence of a morpholine ring and a bromo substituent in the compound suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions with various reagents and conditions. For instance, the synthesis of new derivatives of benzo[b]pyrimido[1,4]thiazin compounds involves cyclocondensation of a morpholinopyrimidine thiol with a brominated cyclohexane dione under mild conditions, followed by reactions with phosphorous oxychloride and secondary amines to yield substituted morpholine derivatives . Similarly, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is achieved through a three-step process starting from methyl 2-(4-bromophenyl) acetate, with an overall yield of 52.8% . These methods highlight the complexity and the careful optimization required in the synthesis of pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a planar pyrimidine ring, which can be substituted at various positions to yield a wide array of compounds. The electronic polarization within the pyrimidine ring is influenced by the substituents, as seen in the study of hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines . The intramolecular N-H...O hydrogen bonds and the planarity of the pyrimidine ring are crucial for the stability and reactivity of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, condensations, and cyclocondensations. For example, the nucleophilic substitution of a chlorine atom with secondary amines in the presence of DMF and K2CO3 leads to the formation of new morpholine derivatives . Additionally, the condensation of morpholine-4-carboxamidine with other reagents can yield pyrido[3,4-d]pyrimidines, indicating the versatility of pyrimidine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 5-Bromo-4-morpholin-4-ylpyrimidin-2-amine are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and bromine, as well as the morpholine ring, can affect properties such as solubility, melting point, and reactivity. The planar structure of the pyrimidine ring and the potential for hydrogen bonding can also impact the compound's crystallinity and stability. While specific physical and chemical properties of 5-Bromo-4-morpholin-4-ylpyrimidin-2-amine are not detailed in the provided papers, general trends can be inferred from the structural analysis and known properties of similar compounds .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of New Derivatives : A study by Karimian et al. (2017) detailed the synthesis of new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine. These derivatives were characterized using spectroscopic and microanalytical data (Karimian et al., 2017).
Functionalization via Aminocarbonylation : Takács et al. (2012) reported the aminocarbonylation of 5-Iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, where secondary amines like morpholine were used, leading to the formation of amino-substituted bromopyridazinones (Takács et al., 2012).
Biological Activities and Interactions
Biomolecular Binding Properties : In research by Bonacorso et al. (2018), new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl) quinolines were synthesized and analyzed for their photophysical properties and interactions with ct-DNA, indicating strong interactions due to π-stacking and/or hydrogen-bonding (Bonacorso et al., 2018).
Antimicrobial Activities : A study by Ranganatha et al. (2018) synthesized novel 5–bromo–2-chloropyrimidin-4-amine derivatives, demonstrating significant antimicrobial activity against various pathogenic strains (Ranganatha et al., 2018).
Chemical Properties and Reactions
- Unexpected Reaction Observations : Luo et al. (2015) described an unexpected reaction outcome when 2-alkynylaryldiazonium tetrafluoroborate was treated with sulfur dioxide and morpholin-4-amine, leading to the formation of benzo[b]thiophene 1,1-dioxides (Luo et al., 2015).
Novel Applications and Discoveries
Discovery in Kinase Inhibition : Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, applied in inhibitors of the PI3K-AKT-mTOR pathway. This highlights the role of morpholine and its derivatives in medicinal chemistry (Hobbs et al., 2019).
Fluorescence Probing : Yu (2015) synthesized a tripod fluorescence probe using morpholine derivatives. This probe demonstrated high sensitivity and selectivity for certain metal ions, showcasing the potential use of morpholine derivatives in analytical chemistry (Yu, 2015).
Propiedades
IUPAC Name |
5-bromo-4-morpholin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWDMNRVWCVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-morpholin-4-ylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)
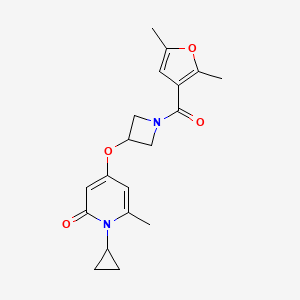
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3003316.png)
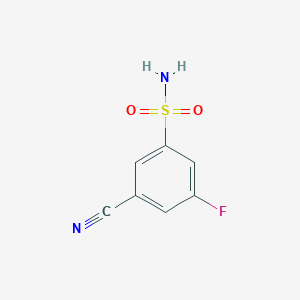

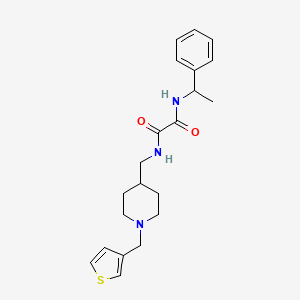
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3003325.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)
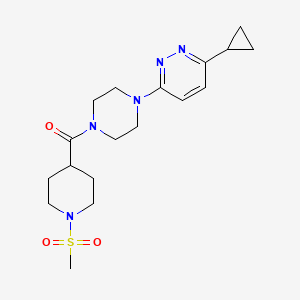
![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)
![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)
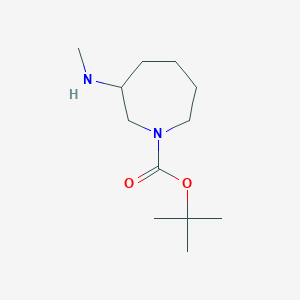
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)
